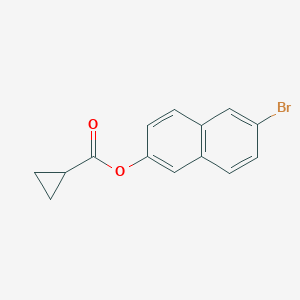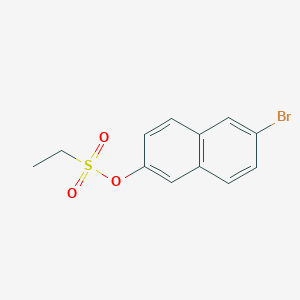
2,3-Dimethylphenyl4-methoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylphenyl4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research. It is also known as DMPBS or 4-Methoxybenzenesulfonic acid 2,3-dimethylphenyl ester. DMPBS is a white crystalline powder that is soluble in water and organic solvents. This compound has been widely used in various scientific research applications due to its unique properties.
作用機序
The mechanism of action of DMPBS involves the introduction of sulfonic acid groups into organic compounds. These groups can enhance the solubility and stability of the compounds, making them more suitable for various applications. Additionally, DMPBS can also act as a mild oxidizing agent, which can facilitate the synthesis of certain compounds.
Biochemical and Physiological Effects:
DMPBS has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable and non-toxic compound, which makes it suitable for various applications in the laboratory.
実験室実験の利点と制限
One of the main advantages of DMPBS is its high yield in the synthesis process, which makes it an efficient reagent for laboratory experiments. Additionally, DMPBS is a stable and non-toxic compound, which makes it safe for use in the laboratory. However, one of the limitations of DMPBS is that it is not suitable for the sulfonation of certain compounds, such as those containing strong electron-withdrawing groups.
将来の方向性
There are several future directions for the use of DMPBS in scientific research. One potential application is in the synthesis of sulfonamides and sulfones for use in pharmaceuticals. Additionally, DMPBS could be used as a sulfonating agent for the modification of biomolecules, such as proteins and nucleic acids. Further studies are needed to explore the full potential of DMPBS in various scientific research applications.
In conclusion, DMPBS is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it a suitable reagent for various laboratory experiments, including the synthesis of sulfonamides and sulfones. Further studies are needed to explore the full potential of DMPBS in various scientific research applications.
合成法
The synthesis of DMPBS involves the reaction between 4-methoxybenzenesulfonyl chloride and 2,3-dimethylphenol in the presence of a base. The reaction takes place at room temperature and the resulting product is purified using column chromatography. The yield of this reaction is typically high, making it an efficient method for synthesizing DMPBS.
科学的研究の応用
DMPBS has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used as a sulfonating agent for the introduction of sulfonic acid groups into organic compounds. This compound has also been used as a starting material for the synthesis of other compounds, such as sulfonamides and sulfones.
特性
分子式 |
C15H16O4S |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
(2,3-dimethylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H16O4S/c1-11-5-4-6-15(12(11)2)19-20(16,17)14-9-7-13(18-3)8-10-14/h4-10H,1-3H3 |
InChIキー |
ZOONMLBSEFOSIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)C |
正規SMILES |
CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
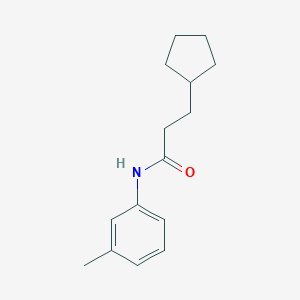
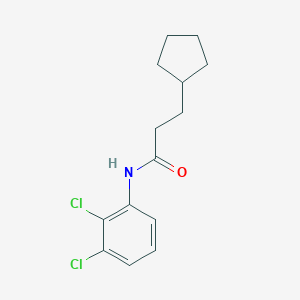
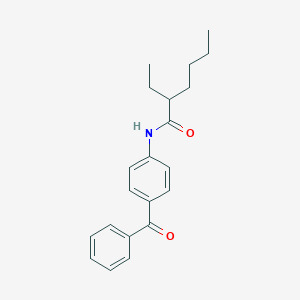
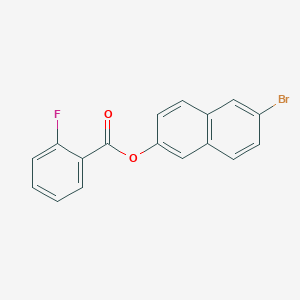
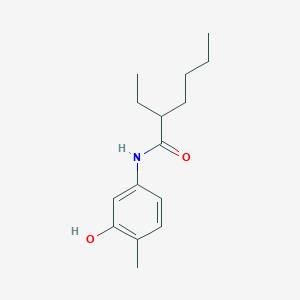
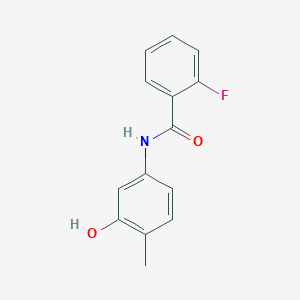
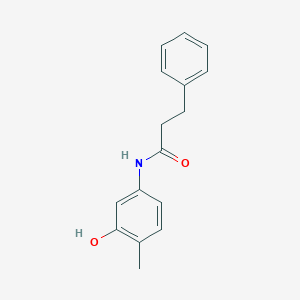
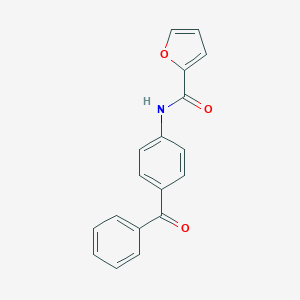

![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
